molecular formula C14H12OS B080675 Tibenzate CAS No. 13402-51-2

Tibenzate

Cat. No.: B080675
CAS No.: 13402-51-2
M. Wt: 228.31 g/mol
InChI Key: IXTYVGVNWHFZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tibenzate, also known as benzenecarbothioic acid, S-(phenylmethyl) ester, is an organic compound with the molecular formula C₁₄H₁₂OS. It is a colorless or pale yellow liquid with a faint characteristic odor. This compound is primarily used as a nematicide, which means it is employed to control nematodes, a type of parasitic worm that affects plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tibenzate can be synthesized through a series of chemical reactions involving nucleophilic substitution, condensation, and esterification. One common method involves the reaction of benzenecarbothioic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tibenzate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tibenzate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and nucleophilic substitution reactions.

    Biology: Employed in studies related to nematode control and plant protection.

    Medicine: Investigated for its potential use in developing new nematicidal drugs.

    Industry: Used in the formulation of agricultural chemicals and pesticides.

Mechanism of Action

Tibenzate exerts its effects by interfering with the nervous system of nematodes. It inhibits the activity of certain enzymes and disrupts the normal functioning of nerve cells, leading to paralysis and death of the nematodes. The molecular targets include acetylcholinesterase and other enzymes involved in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl thiobenzoate
  • Thiobenzoic acid, S-benzyl ester
  • Benzenecarbothioic acid, S-(phenylmethyl) ester

Uniqueness

Tibenzate is unique due to its specific structure and mode of action. Unlike other similar compounds, this compound has a higher efficacy in controlling nematodes and a broader spectrum of activity. Its chemical stability and low toxicity to non-target organisms make it a preferred choice in agricultural applications .

Properties

IUPAC Name

S-benzyl benzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12OS/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTYVGVNWHFZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90158463
Record name Tibenzate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13402-51-2
Record name S-(Phenylmethyl) benzenecarbothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13402-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tibenzate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013402512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tibenzate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tibenzate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIBENZATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I93JSA6L6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.